Butanoic acid, 4,4-bis(diethoxyphosphinyl)- Butanoic acid, 4,4-bis(diethoxyphosphinyl)-
Brand Name: Vulcanchem
CAS No.: 136496-88-3
VCID: VC21285462
InChI: InChI=1S/C12H26O8P2/c1-5-17-21(15,18-6-2)12(10-9-11(13)14)22(16,19-7-3)20-8-4/h12H,5-10H2,1-4H3,(H,13,14)
SMILES: CCOP(=O)(C(CCC(=O)O)P(=O)(OCC)OCC)OCC
Molecular Formula: C12H26O8P2
Molecular Weight: 360.28 g/mol

Butanoic acid, 4,4-bis(diethoxyphosphinyl)-

CAS No.: 136496-88-3

Cat. No.: VC21285462

Molecular Formula: C12H26O8P2

Molecular Weight: 360.28 g/mol

* For research use only. Not for human or veterinary use.

Butanoic acid, 4,4-bis(diethoxyphosphinyl)- - 136496-88-3

Specification

CAS No. 136496-88-3
Molecular Formula C12H26O8P2
Molecular Weight 360.28 g/mol
IUPAC Name 4,4-bis(diethoxyphosphoryl)butanoic acid
Standard InChI InChI=1S/C12H26O8P2/c1-5-17-21(15,18-6-2)12(10-9-11(13)14)22(16,19-7-3)20-8-4/h12H,5-10H2,1-4H3,(H,13,14)
Standard InChI Key KBFLOZIKDSCHEB-UHFFFAOYSA-N
SMILES CCOP(=O)(C(CCC(=O)O)P(=O)(OCC)OCC)OCC
Canonical SMILES CCOP(=O)(C(CCC(=O)O)P(=O)(OCC)OCC)OCC

Introduction

Overview of Butanoic Acid, 4,4-bis(diethoxyphosphinyl)-

Chemical Structure and Properties:

  • The name "Butanoic acid, 4,4-bis(diethoxyphosphinyl)-" suggests that it is a derivative of butanoic acid, with two diethoxyphosphinyl groups attached at the fourth carbon.

  • Functional Groups:

    • Carboxylic Acid Group (-COOH): A defining feature of butanoic acid derivatives.

    • Diethoxyphosphinyl Groups (-P(O)(OCH2CH3)2): These groups are organophosphorus moieties known for their role in modifying chemical reactivity and biological activity.

Molecular Formula and Weight:

  • Based on the name, the molecular formula can be deduced as C8H18O7P2C_8H_{18}O_7P_2, but exact confirmation requires further structural data.

Potential Applications:

  • Compounds with diethoxyphosphinyl groups are often studied for their roles in:

    • Pharmaceuticals: Potential use in antimicrobial or anticancer agents.

    • Agriculture: As intermediates in the synthesis of pesticides or herbicides.

    • Materials Science: For creating flame retardants or plasticizers.

Synthesis Pathways

While specific synthetic routes for this compound are not available in the search results, similar compounds are typically synthesized using these approaches:

  • Phosphorylation Reactions:

    • Reacting butanoic acid derivatives with diethyl phosphites under controlled conditions to introduce diethoxyphosphinyl groups.

  • Catalytic Reactions:

    • Using catalysts like palladium or other transition metals to facilitate selective phosphorylation.

  • Esterification and Functionalization:

    • Modifying butanoic acid through esterification followed by substitution reactions to add phosphonyl groups.

Potential Biological Activity

Compounds containing organophosphorus groups often exhibit:

  • Antimicrobial Activity: Effective against bacterial and fungal strains due to their ability to disrupt cellular processes.

  • Enzyme Inhibition: Phosphonates can act as enzyme inhibitors, making them candidates for drug development.

  • Low Toxicity Profiles: When carefully designed, these compounds may show reduced toxicity compared to traditional organophosphates.

Data Table

PropertyValue/Description
Chemical NameButanoic acid, 4,4-bis(diethoxyphosphinyl)-
Molecular FormulaC8H18O7P2C_8H_{18}O_7P_2 (tentative)
Functional GroupsCarboxylic acid (-COOH), diethoxyphosphinyl
Potential ApplicationsPharmaceuticals, agriculture, materials science
Synthesis MethodsPhosphorylation, catalytic functionalization

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator